2-(Azocane-1-carbonyl)chromen-4-one
Description
2-(Azocane-1-carbonyl)chromen-4-one is a synthetic chromen-4-one derivative characterized by an eight-membered azocane ring (a saturated heterocycle containing one nitrogen atom) attached via a carbonyl group at the C2 position of the chromen-4-one scaffold. Chromen-4-one, a bicyclic structure comprising a benzene ring fused to a pyrone ring, serves as a core template for numerous bioactive compounds.
Properties
IUPAC Name |
2-(azocane-1-carbonyl)chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c19-14-12-16(21-15-9-5-4-8-13(14)15)17(20)18-10-6-2-1-3-7-11-18/h4-5,8-9,12H,1-3,6-7,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPUWIFRNQKUKBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)C(=O)C2=CC(=O)C3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Azocane-1-carbonyl)chromen-4-one involves several steps. One common method is the Pechmann condensation, where substituted phenols react with cinnamic acid in polyphosphoric acid. The reaction mixtures are stirred on heating in a water bath at 75–80ºC for 1–1.5 hours . Another method involves the Michael addition of acrylonitrile to phenols in the presence of potassium carbonate in tert-butyl alcohol under reflux conditions, followed by cyclization of the resulting 3-aryloxypropanenitriles in trifluoroacetic acid .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions: 2-(Azocane-1-carbonyl)chromen-4-one can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines or thiols .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield chromanone derivatives with additional oxygen-containing functional groups, while reduction reactions may produce dihydro derivatives .
Scientific Research Applications
2-(Azocane-1-carbonyl)chromen-4-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities . In industry, it may be used in the development of new materials and pharmaceuticals .
Mechanism of Action
The mechanism of action of 2-(Azocane-1-carbonyl)chromen-4-one involves its interaction with various molecular targets and pathways. For example, it may inhibit specific enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share the chromen-4-one backbone but differ in substituents, leading to distinct physicochemical and biological profiles:
5,7-Dihydroxy-4-propyl-2H-chromen-2-one
- Structure : Features hydroxyl groups at C5 and C7, a propyl group at C4, and a ketone at C2.
- Key Properties : Demonstrates antimicrobial activity against Gram-positive bacteria (e.g., S. aureus, MIC = 8 µg/mL) and antitumor effects (IC₅₀ = 12 µM against MCF-7 breast cancer cells). Hydroxyl groups enhance water solubility but reduce lipophilicity compared to azocane-containing derivatives .
- Synthesis : Typically synthesized via Claisen-Schmidt condensation, with yields ~60–70% .
2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4H-chromen-4-one (Flavonoid Derivative) Structure: A 2-phenylchromen-4-one derivative with hydroxyl groups on the phenyl ring (C3', C4') and chromenone core (C5, C7). Key Properties: Exhibits antioxidant activity (IC₅₀ = 5.2 µM in DPPH assay) due to polyphenolic substituents. Lower steric hindrance compared to azocane derivatives may favor binding to enzymes like xanthine oxidase .
2-(4-Fluoro-benzoyl)-chromen-4-one
- Structure : Contains a fluorinated benzoyl group at C2.
- Key Properties : The electron-withdrawing fluorine atom increases electrophilicity at the carbonyl group, enhancing reactivity in nucleophilic substitution reactions. Reported synthesis yield: 80% via Friedel-Crafts acylation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
